N-[(4-bromophenyl)carbamothioyl]biphenyl-4-carboxamide
Overview
Description
N-[(4-bromophenyl)carbamothioyl]biphenyl-4-carboxamide is an organic compound with the molecular formula C20H15BrN2OS This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and a biphenyl carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)carbamothioyl]biphenyl-4-carboxamide typically involves the reaction of 4-bromoaniline with biphenyl-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the biphenyl-4-carbonyl chloride to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)carbamothioyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biphenyl derivatives.
Scientific Research Applications
N-[(4-bromophenyl)carbamothioyl]biphenyl-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)carbamothioyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The carbamothioyl group may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a biphenyl group.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group.
Uniqueness
N-[(4-bromophenyl)carbamothioyl]biphenyl-4-carboxamide is unique due to its combination of a bromophenyl group, a carbamothioyl group, and a biphenyl carboxamide structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c21-17-10-12-18(13-11-17)22-20(25)23-19(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPTWBPQQLEFSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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